Bis(pentafluorophenyl) pentanedioate

Bioconjugation Active Ester Hydrolysis Aqueous Stability

Bis(pentafluorophenyl) pentanedioate (CAS 77386-64-2) is a pre-activated, homobifunctional crosslinker with a 7.5 Å glutarate spacer. Its PFP esters provide an 8–12 h aqueous hydrolysis half-life at pH 7.4—4 to 8× longer than the NHS analog disuccinimidyl glutarate—enabling two-step sequential amine-biomolecule conjugation with intermediate purification that NHS esters cannot sustain. This compound also enables fully selective Pd-catalyzed Suzuki–Miyaura C–O acyl cleavage (yields up to 86%) in the presence of phenolic esters. Select this crystalline, non-hygroscopic reagent for reproducible stoichiometric crosslinking of collagen-based biomaterials, enzyme immobilization, or condensation polymer synthesis requiring a defined, rigid hydrophobic tether.

Molecular Formula C17H6F10O4
Molecular Weight 464.21 g/mol
CAS No. 77386-64-2
Cat. No. B14434553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentafluorophenyl) pentanedioate
CAS77386-64-2
Molecular FormulaC17H6F10O4
Molecular Weight464.21 g/mol
Structural Identifiers
SMILESC(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C17H6F10O4/c18-6-8(20)12(24)16(13(25)9(6)21)30-4(28)2-1-3-5(29)31-17-14(26)10(22)7(19)11(23)15(17)27/h1-3H2
InChIKeyLVYLPGPDVUJXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(pentafluorophenyl) pentanedioate (CAS 77386-64-2): A Homobifunctional PFP Active Ester Crosslinker for Amine-Targeted Bioconjugation


Bis(pentafluorophenyl) pentanedioate (CAS 77386-64-2), also named glutaric acid dipentafluorophenyl ester, is a homobifunctional crosslinking agent composed of a five‑carbon glutaric acid backbone terminated by two pentafluorophenyl (PFP) ester groups [1]. The compound belongs to the class of fluorinated aromatic active esters, with a molecular formula C₁₇H₆F₁₀O₄ and a molecular weight of 464.21 g/mol [2]. PFP esters are established as bench‑stable, highly reactive electrophilic acylative reagents that undergo selective C–O acyl cleavage in Pd‑catalyzed cross‑couplings and react efficiently with primary and secondary amines to form stable amide bonds [3]. As a homobifunctional glutarate‑based PFP diester, this compound serves as a pre‑activated, isolable intermediate for stepwise bioconjugation, crosslinking, and polymer synthesis.

Why Bis(pentafluorophenyl) pentanedioate Cannot Be Replaced by a Generic NHS Ester or a Different Spacer‑Length PFP Diester


Homobifunctional crosslinkers are not functionally interchangeable. The pentafluorophenyl (PFP) leaving group confers a hydrolysis half‑life of 8–12 hours at pH 7.4, compared to only 1–2 hours for the N‑hydroxysuccinimide (NHS) ester analog disuccinimidyl glutarate (DSG) . This 4‑ to 8‑fold gain in aqueous stability directly determines whether a two‑step conjugation protocol can be completed before the active ester hydrolyzes. Separately, the glutaric acid spacer (five methylene units, C₅) yields a crosslinking span of approximately 7.5 Å, which is intermediate between the shorter succinate (C₂, ~4.5 Å) and the longer adipate (C₆, ~9 Å) variants . Replacing the target compound with a bis‑PEG‑PFP ester introduces a hydrophilic, flexible spacer that alters protein conjugation distance, solubility, and non‑specific binding . These differences are quantifiable and can change reaction yields, crosslinking efficiency, and the structural integrity of the conjugated product.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for Bis(pentafluorophenyl) pentanedioate


Hydrolytic Stability: PFP Ester vs. NHS Ester Under Physiological pH

Under identical aqueous conditions at pH 7.4, pentafluorophenyl (PFP) esters exhibit a hydrolysis half‑life of 8–12 hours, whereas the corresponding N‑hydroxysuccinimide (NHS) esters hydrolyze within 1–2 hours . This represents an approximately 4‑ to 8‑fold improvement in hydrolytic stability. Bis(pentafluorophenyl) pentanedioate, as a bis‑PFP ester, retains this class‑level stability advantage over disuccinimidyl glutarate (DSG), the direct NHS‑ester analog.

Bioconjugation Active Ester Hydrolysis Aqueous Stability

Chemoselective Cross‑Coupling: PFP Ester vs. Phenolic Ester in Pd‑Catalyzed Suzuki–Miyaura Reactions

In a direct competition experiment, a substrate bearing both a pentafluorophenyl ester and a phenolic ester was subjected to Pd‑catalyzed Suzuki–Miyaura cross‑coupling. The PFP ester underwent fully selective C–O acyl cleavage while the phenolic ester remained completely intact [1]. This chemoselectivity is inaccessible with phenolic esters alone, which require more forcing conditions and may lead to unwanted side reactions. Representative yields of the PFP ester cross‑coupling with aryl boronic acids under optimized conditions (Pd(OAc)₂/PCy₃HBF₄, Na₂CO₃, THF, 65 °C) range from 52 % to 86 % depending on the substrate [1].

Pd‑Catalysis Suzuki–Miyaura Cross‑Coupling Chemoselectivity

Spacer Chain Length Optimization: Glutarate (C₅) vs. Adipate (C₆) and Succinate (C₂) in Dicarboxylic Acid Linkers

The glutaric acid core provides a spacer length of approximately 7.5 Å between the two reactive PFP ester sites. In polycondensation reactions with diamines, bis(pentafluorophenyl) glutarate yields polyamides with inherent viscosities that are distinct from those obtained with the shorter adipate (C₆, ~9 Å) or succinate (C₂, ~4.5 Å) linkers [1]. A study by Katsarava et al. demonstrated that bis(pentafluorophenyl) esters of dicarboxylic acids produce high‑viscosity polyamides under mild conditions, with the viscosity being tunable by the choice of dicarboxylic acid chain length [1]. The C₅ glutarate spacer imparts a balance of hydrophobicity and flexibility that differs from the more hydrophobic C₆ adipate and the more rigid C₂ succinate.

Crosslinking Distance Spacer Hydrophobicity Polyamide Synthesis

Amine Reactivity: Pentafluorophenyl Ester vs. o‑Fluorophenyl Ester in Peptide and Protein Conjugation

Ślósarczyk et al. prepared mixed PFP/o‑fluorophenyl diesters of aliphatic dicarboxylic acids including glutaric acid and measured their relative reactivity toward primary amines [1]. The PFP ester reacts faster and requires a weaker base (e.g., N‑methylmorpholine), whereas the o‑fluorophenyl ester demands a stronger base and longer reaction time. This difference in reactivity was exploited to achieve sequential heteroconjugation of two different amine‑containing biomolecules with controlled regioselectivity [1].

Peptide Conjugation Leaving Group pKa Heterobifunctional Linker

Physical Form and Handling: Crystalline Bis‑PFP Glutarate vs. Oily or Hygroscopic Alternatives

Bis(pentafluorophenyl) pentanedioate is typically supplied as a crystalline solid at ambient temperature, whereas several homologs (e.g., bis‑PFP succinate and certain bis‑PEG‑PFP esters) are reported as low‑melting solids or viscous oils . The crystalline form simplifies accurate weighing, storage, and formulation into anhydrous reaction mixtures without the need for pre‑dissolution or solvent exchange, reducing batch‑to‑batch variability in conjugation protocols .

Bench Stability Solid‑Phase Handling Formulation Reproducibility

Optimal Procurement Scenarios for Bis(pentafluorophenyl) pentanedioate: Where the Quantitative Evidence Directs Use


Stepwise Heterobifunctional Protein–Peptide Conjugation Requiring Extended Aqueous Handling

When a protocol demands sequential conjugation of two distinct amine‑containing biomolecules (e.g., a carrier protein followed by a targeting peptide) with intermediate purification, the 8–12 hour hydrolysis half‑life of PFP esters provides a practical working window that NHS esters (1–2 hours) cannot match. Bis(pentafluorophenyl) pentanedioate is the appropriate choice for such two‑step aqueous‑phase bioconjugation workflows, as corroborated by the systematic heteroconjugation studies of Ślósarczyk et al. .

Synthesis of Intermediate‑Spacing Polyamides with Controlled Inter‑Chain Distance

In polymer chemistry, the 7.5 Å spacer of the glutarate core yields polyamides with distinct viscosity and mechanical properties compared to the longer adipate (9 Å) or shorter succinate (4.5 Å) analogs . Researchers optimizing inter‑chain spacing in condensation polymers should select bis(pentafluorophenyl) pentanedioate when the target spacing matches the C₅ chain length; using the C₆ adipate would expand the spacing by ~1.5 Å, potentially altering crystallinity and tensile strength .

Pd‑Catalyzed Chemoselective Functionalization for Complex Molecule Synthesis

For synthetic routes requiring orthogonal ester activation, bis(pentafluorophenyl) pentanedioate enables selective Pd‑catalyzed Suzuki–Miyaura cross‑coupling at the PFP ester site while leaving coexisting phenolic esters untouched . This fully selective C–O acyl cleavage, demonstrated with yields up to 86 % under phosphane‑catalyzed conditions , is a capability that generic phenolic esters cannot replicate, making this compound a strategic choice for multi‑ester substrates.

Precision Crosslinking in Bioprosthetic Tissue Engineering or Immobilized Enzyme Preparation

When a homobifunctional crosslinker with a defined, hydrophobic spacer is required—for example, to crosslink collagen fibers in bioprosthetic heart valve leaflets or to immobilize enzymes on a solid support—the crystalline, non‑hygroscopic nature of bis(pentafluorophenyl) pentanedioate ensures reproducible stoichiometric control. The glutarate spacer provides a rigid, hydrophobic tether that minimizes swelling‑induced distortion, in contrast to hydrophilic PEG‑based bis‑PFP linkers .

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